N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Analyse Chemischer Reaktionen
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that benzothiazole derivatives, including this compound, have potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the BAK protein, which plays a crucial role in the apoptosis pathway. By binding to and activating BAK, the compound induces programmed cell death in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can be compared with other benzothiazole derivatives such as:
- 4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide
- 6-methylbenzo[d]thiazol-2-yl)acetamide
- 4,6-dichlorobenzo[d]thiazol-2-amine
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.
Eigenschaften
CAS-Nummer |
912770-36-6 |
---|---|
Molekularformel |
C14H7Cl2FN2OS |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-9(16)12-11(8)18-14(21-12)19-13(20)7-3-1-2-4-10(7)17/h1-6H,(H,18,19,20) |
InChI-Schlüssel |
QEZHRDVBVVVQSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.